4-Formylpicolinic acid

Description

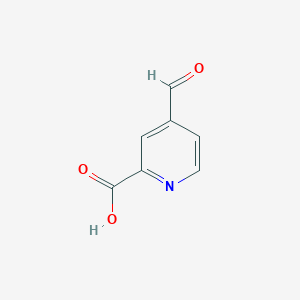

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

4-formylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4H,(H,10,11) |

InChI Key |

GNLBRUPDDOZPMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Formylpicolinic Acid

Mechanistic Studies of Key Reactions in 4-Formylpicolinic Acid Formation

The formation of this compound predominantly involves the selective oxidation of the methyl group of a precursor molecule, typically 4-methylpicolinic acid. The elucidation of the reaction mechanisms governing this transformation is crucial for optimizing reaction conditions and improving yields. Key methodologies for this oxidation include the use of vanadium-based catalysts and selenium dioxide, each with distinct mechanistic pathways.

The gas-phase oxidation of 4-methylpyridine, a closely related precursor, on modified vanadium oxide catalysts has been a subject of detailed study, providing insights applicable to the synthesis of this compound. ijcce.ac.ir These studies reveal that the reaction proceeds through the formation of pyridine-4-carbaldehyde as an intermediate, which can be further oxidized to isonicotinic acid. ijcce.ac.ir The efficiency and selectivity of these catalysts are significantly influenced by the addition of promoters such as tin dioxide (SnO₂) and titanium dioxide (TiO₂). ijcce.ac.ir

Quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to unravel the promotional effects of these additives. ijcce.ac.ir The findings suggest that the promoters increase the proton affinity of the vanadyl oxygen (V=O). ijcce.ac.ir This enhanced basicity facilitates the heterolytic cleavage of a C-H bond in the methyl group of the adsorbed 4-methylpyridine, which is considered a rate-determining step. ijcce.ac.ir The transfer of a proton to the vanadyl oxygen releases energy that helps to offset the energy required for breaking the C-H bond. ijcce.ac.ir This ultimately lowers the deprotonation enthalpy of the methyl group, leading to increased catalyst activity and a shift towards lower operating temperatures for the formation of the intermediate aldehyde. ijcce.ac.ir The synergistic effect observed in ternary systems like V₂O₅-TiO₂-SnO₂ demonstrates a more significant increase in activity compared to binary systems. ijcce.ac.ir

The following table summarizes the effect of different vanadium-based catalysts on the oxidation of 4-methylpyridine, highlighting the conversion and product yields which are indicative of the mechanistic efficiency.

| Catalyst System | Key Mechanistic Feature | Maximum Yield of Pyridine-4-carbaldehyde (%) | Optimal Temperature (°C) |

|---|---|---|---|

| V₂O₅ | Baseline activity | Data not specified | Higher temperature required |

| V₂O₅-SnO₂ | Increased proton affinity of V=O | Increased yield | Lowered temperature |

| V₂O₅-TiO₂ | Increased proton affinity of V=O | Increased yield | Lowered temperature |

| V₂O₅-TiO₂-SnO₂ | Synergistic effect on increasing proton affinity of V=O | Highest yield | Lowest temperature |

Another significant method for the oxidation of methylpyridines involves selenium dioxide (SeO₂). The mechanism of SeO₂ oxidation of aromatic methyl groups has been investigated, providing a basis for its application in the synthesis of formylpicolinic acids. emporia.edu The reaction with SeO₂ can lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. emporia.eduresearchgate.net

One proposed mechanism for benzylic oxidation by a mixture of nitrogen oxides and SeO₂ suggests that the rate-determining step is the abstraction of a hydrogen atom from the benzylic (in this case, the methyl) group by nitrogen dioxide (NO₂) to form a benzyl-type radical. researchgate.net Selenium dioxide then oxidizes this radical intermediate to the aldehyde. researchgate.net

A more direct mechanism for SeO₂ oxidation involves an initial ene reaction, where the electrophilic selenium center of SeO₂ reacts with the methyl group. wikipedia.org This is followed by a ijcce.ac.iremporia.edu-sigmatropic rearrangement to form an allylselenite ester intermediate. wikipedia.org Subsequent hydrolysis of this ester yields the corresponding alcohol, which can be further oxidized to the aldehyde under the reaction conditions. wikipedia.org The detailed steps are as follows:

Ene Reaction: The SeO₂ molecule reacts with the methyl group of the picolinic acid precursor in a concerted fashion.

ijcce.ac.iremporia.edu-Sigmatropic Rearrangement: The initial adduct undergoes a rearrangement to form a selenium(IV) ester.

Hydrolysis: The ester is hydrolyzed to yield a hydroxymethyl group.

Oxidation: The resulting alcohol is then oxidized by another equivalent of SeO₂ to the final aldehyde product, this compound.

The yields of such oxidations can be significant, as demonstrated in the oxidation of 4-picoline to 4-pyridine carboxylic acid with SeO₂, which achieved a 77% yield. emporia.edu This suggests that controlling the reaction conditions could allow for the selective isolation of the intermediate aldehyde.

The table below provides data on the oxidation of various methyl-substituted pyridines and quinolines using selenium dioxide, illustrating the product distribution.

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Picoline | 2-Pyridine carboxylic acid | 50 |

| 4-Picoline | 4-Pyridine carboxylic acid | 77 |

| 8-Methylquinoline | 8-Quinoline aldehyde | 49 |

| 2,6-Lutidine | 2,6-Pyridine dicarboxylic acid | Data not specified |

| 2-Methylquinoline | 2-Quinoline aldehyde | Data not specified |

| 4-Methylquinoline | 4-Quinoline aldehyde | Data not specified |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-Formylpicolinic acid, distinct signals corresponding to the different types of protons are observed. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine (B92270) ring, the carboxylic acid group, and the formyl group.

The aromatic protons on the pyridine ring typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The specific positions of these protons—at the 3, 5, and 6 positions—will have unique chemical shifts and coupling patterns (splittings) based on their proximity to the nitrogen atom and the substituent groups. The aldehyde proton of the formyl group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The acidic proton of the carboxylic acid group is also found far downfield, often as a broad signal, in the region of 10-13 ppm. pressbooks.pubdocbrown.info

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (Carboxyl) | ~12.0 | Singlet (broad) | - |

| H (Aldehyde) | ~10.0 | Singlet | - |

| H6 (Pyridine) | ~8.8 | Doublet | ~5 |

| H5 (Pyridine) | ~8.2 | Doublet | ~8 |

| H3 (Pyridine) | ~8.0 | Doublet of doublets | ~8, ~2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu

The carbon atom of the carbonyl group in the carboxylic acid typically appears in the range of 160-185 ppm. oregonstate.edu The formyl carbon is also significantly deshielded and is expected to be found in the 190-200 ppm region. The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between 120-160 ppm. oregonstate.edu The specific chemical shifts of the ring carbons are influenced by the positions of the nitrogen atom and the electron-withdrawing substituents.

A predicted ¹³C NMR data table for this compound is shown below:

| Carbon | Predicted Chemical Shift (ppm) |

| C (Carboxyl) | ~165 |

| C (Aldehyde) | ~193 |

| C2 (Pyridine) | ~152 |

| C4 (Pyridine) | ~140 |

| C6 (Pyridine) | ~150 |

| C3 (Pyridine) | ~125 |

| C5 (Pyridine) | ~128 |

Two-Dimensional NMR Techniques for Complex Structure Confirmation

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY experiment would show cross-peaks connecting the signals of the coupled protons on the pyridine ring (H3, H5, and H6), confirming their connectivity. wikipedia.org

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orgnih.gov This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal in the pyridine ring. For example, the proton at the H6 position would show a correlation to the C6 carbon.

These 2D NMR methods provide a comprehensive and definitive structural elucidation of this compound by mapping out the intricate network of proton-proton and proton-carbon connectivities. wikipedia.orgnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

Identification of Characteristic Functional Groups via FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. spectroscopyonline.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1730 cm⁻¹ for the carbonyl stretch of the carboxylic acid. spectroscopyonline.com

C=O Stretch (Aldehyde): Another strong absorption band for the aldehyde carbonyl stretch is expected around 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring.

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group. pg.edu.pl

C=N and C=C Stretches (Pyridine Ring): The stretching vibrations of the C=N and C=C bonds in the pyridine ring will give rise to multiple bands in the 1400-1600 cm⁻¹ region.

C-O Stretch (Carboxylic Acid): A medium to strong band for the C-O stretching vibration of the carboxylic acid is expected in the 1210-1320 cm⁻¹ range. spectroscopyonline.com

O-H Bend (Carboxylic Acid): A broad absorption due to the out-of-plane O-H bend of the carboxylic acid may be seen around 920 cm⁻¹. spectroscopyonline.com

A summary of the expected FT-IR absorption bands is provided in the table below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aldehyde) | ~2820, ~2720 | Weak-Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=O Stretch (Aldehyde) | 1680-1700 | Strong |

| C=N, C=C Stretches (Pyridine) | 1400-1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium-Strong |

| O-H Bend (Carboxylic Acid) | ~920 | Broad, Medium |

Elucidation of Molecular Vibrations through Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. horiba.com It is a light scattering technique that can reveal details about the molecular structure. horiba.comnih.gov

A table of expected Raman shifts for this compound is presented below:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Symmetric Ring Breathing (Pyridine) | ~1000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1650-1680 | Medium |

| C=O Stretch (Aldehyde) | 1680-1700 | Medium |

| C=N, C=C Stretches (Pyridine) | 1300-1600 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

This section would have detailed the electronic transitions of this compound. A UV-Vis spectrum would be analyzed to identify the wavelengths of maximum absorption (λmax). These absorptions are typically associated with π → π* and n → π* transitions within the pyridine ring and the formyl and carboxylic acid functional groups. The molar extinction coefficients (ε) for each absorption band would be provided, indicating the probability of these electronic transitions. The choice of solvent and its effect on the spectrum would also be discussed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Analysis by mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak (M+•). The primary focus would be on the fragmentation pattern, which provides structural information. Expected fragmentation pathways for a molecule with a carboxylic acid, an aldehyde, and a pyridine ring would include the loss of specific neutral fragments.

Common fragmentation patterns for related aromatic carboxylic acids often involve the loss of •OH (M-17), H₂O (M-18), and •COOH (M-45). For the aldehyde group, the loss of •H (M-1) or •CHO (M-29) is a characteristic fragmentation. A data table would list the mass-to-charge ratio (m/z) of significant fragments and their proposed structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₅NO₃). This technique distinguishes between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the compound's identity. A data table would compare the calculated exact mass with the (hypothetically) measured exact mass.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) analysis would offer a more profound insight into the compound's structure by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This process generates a series of product ions from a specific precursor ion. The resulting fragmentation pattern is highly specific and can be used to map the connectivity of the atoms within the molecule. This section would have presented the fragmentation pathways of the selected precursor ion of this compound, with a data table detailing the m/z of precursor and product ions.

Coordination Chemistry and Metal Complexation Involving 4 Formylpicolinic Acid

Design Principles of 4-Formylpicolinic Acid as a Ligand

The design of this compound as a ligand is predicated on the strategic placement of its functional groups, which dictates its coordination behavior with metal ions. The pyridine (B92270) nitrogen, carboxylate oxygen, and formyl oxygen atoms serve as potential donor sites, allowing for various binding modes.

Chelation and Denticity Aspects

This compound typically acts as a bidentate chelating agent, coordinating to a metal center through the pyridine nitrogen and an oxygen atom from the carboxylate group. This mode of coordination forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. researchgate.net The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.org In its most common coordination mode, this compound is bidentate.

The chelate effect, which describes the enhanced stability of a complex containing a polydentate ligand compared to a complex with analogous monodentate ligands, is a key principle in the coordination chemistry of this compound. wikipedia.org This increased stability is largely attributed to favorable entropic factors. wikipedia.org

Influence of Formyl and Carboxylic Acid Functionalities on Ligand Behavior

The formyl group, with its electron-withdrawing nature, modulates the electronic density of the pyridine ring. This can influence the basicity of the pyridine nitrogen and, consequently, the strength of the metal-nitrogen bond. While the formyl oxygen can potentially participate in coordination, it is more often involved in intermolecular interactions such as hydrogen bonding, which can influence the crystal packing of the resulting complexes. mdpi.com Furthermore, the formyl group provides a reactive site for post-complexation modifications, such as the formation of Schiff bases, allowing for the synthesis of more complex, polynuclear structures.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. bhu.ac.in The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex. bhu.ac.in

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies. mdpi.comkpi.ua

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry and the nature of the metal-ligand bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's environment in the complex. ajol.info

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. nih.gov

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the loss of solvent or ligand molecules upon heating. researchgate.net

Transition Metal Complexes (e.g., Cu(II), Ni(II))

This compound readily forms complexes with a variety of transition metals, with copper(II) and nickel(II) complexes being well-studied examples. savemyexams.com In these complexes, the ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. The remaining coordination sites on the metal ion are usually occupied by other ligands, such as water molecules or anions from the metal salt. ajol.info

The geometry of these complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligands. libretexts.org For instance, Cu(II) complexes with a coordination number of four can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. libretexts.org The Jahn-Teller effect often leads to distorted octahedral geometries in Cu(II) complexes.

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Other Ligands | Coordination Geometry | Reference |

| Cu(II) | Water, Chloride | Distorted Octahedral | |

| Ni(II) | Water | Octahedral | ajol.info |

| Co(II) | Water | Octahedral | ajol.info |

| Zn(II) | Water | Octahedral | ajol.info |

Main Group and Lanthanide Coordination Compounds

While less common than transition metal complexes, this compound can also coordinate to main group metals and lanthanides. The coordination chemistry of lanthanides is characterized by high and variable coordination numbers and a preference for oxygen-donor ligands. bath.ac.ukmdpi.com The carboxylate group of this compound is therefore an effective binding site for lanthanide ions. nih.gov

The synthesis of lanthanide complexes with this compound can lead to the formation of coordination polymers, where the ligand bridges between metal centers to create extended one-, two-, or three-dimensional structures. rsc.org These materials can exhibit interesting properties, such as luminescence, which arises from the efficient energy transfer from the ligand to the lanthanide ion. rsc.org

Structural Analysis of this compound Coordination Complexes

In polynuclear complexes and coordination polymers, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur through the carboxylate group coordinating to multiple metal ions or through the involvement of the formyl oxygen in coordination. The resulting structures can range from simple dimers to complex three-dimensional networks. rsc.org

Single-Crystal X-ray Diffraction Studies of Metal-4-Formylpicolinate Systems

While extensive reports on the single-crystal structures of metal complexes specifically with this compound are not widely available in the surveyed literature, the technique remains the definitive method for structural elucidation. nih.govrsc.org Analysis of related structures, such as those with other substituted picolinic acids, suggests that this compound would likely coordinate to metal ions as a bidentate N,O-donor ligand through the pyridine nitrogen and a carboxylate oxygen. ajol.info The formyl group might engage in weaker interactions or form intermolecular hydrogen bonds, influencing the supramolecular architecture of the complex. rsc.org

A hypothetical crystal structure determination for a transition metal (M) complex with this compound would yield precise data on the metal's coordination environment. This would include the coordination number, the geometry (e.g., octahedral, tetrahedral, or square planar), and the exact bond distances and angles between the metal and the ligand's donor atoms. scirp.orgub.edumdpi.com

Illustrative Data from a Hypothetical SC-XRD Analysis

The following table represents the type of data that would be obtained from a single-crystal X-ray diffraction study of a hypothetical metal-4-formylpicolinate complex.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. mdpi.com |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |

| Coordination Geometry | Distorted Octahedral | Describes the arrangement of ligands around the metal center. rsc.org |

| M-N (pyridine) Bond Length (Å) | ~2.10 | Indicates the strength of the metal-nitrogen coordinate bond. ub.edu |

| M-O (carboxylate) Bond Length (Å) | ~2.05 | Indicates the strength of the metal-oxygen coordinate bond. ub.edu |

| N-M-O Bite Angle (°) | ~78 | The angle of the chelate ring, indicating potential strain. |

Spectroscopic Signatures in Coordination Complexes (e.g., EPR, UV-Vis in complexes)

Spectroscopic techniques are essential for characterizing coordination complexes in both solid and solution states. Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic structure and coordination environment of metal ions.

EPR Spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions, such as copper(II). nih.govmdpi.com The EPR spectrum of a Cu(II) complex is characterized by its g-tensor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms. rsc.orgmdpi.com For a Cu(II)-4-formylpicolinate complex, the EPR spectrum would help to determine if the coordination sphere is, for example, tetragonal or square pyramidal and would provide information on the degree of covalency in the metal-ligand bonds. rsc.orgresearchgate.net The interaction of the unpaired electron with the copper nucleus (I = 3/2) and with the nitrogen atom of the pyridine ring (I = 1) can lead to complex hyperfine splitting patterns that are highly informative. nih.gov

UV-Vis Spectroscopy probes electronic transitions within the complex. libretexts.orgspectroscopyonline.com For transition metal complexes, two main types of transitions are typically observed: d-d transitions and charge-transfer (CT) transitions. libretexts.org

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak in intensity and their energy corresponds to the crystal field splitting, which is influenced by the type of ligands and the coordination geometry. bath.ac.uk

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. libretexts.org They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. Given the presence of the aromatic pyridine ring, MLCT transitions are possible, while the carboxylate and formyl groups could facilitate LMCT transitions.

Illustrative Spectroscopic Data for a Hypothetical Metal-4-Formylpicolinate Complex

This table provides an example of the kind of spectroscopic data expected for a typical first-row transition metal complex with this compound.

| Technique | Parameter | Typical Value/Range | Information Gained |

|---|---|---|---|

| EPR (for Cu(II) complex) | g-values (g∥, g⊥) | g∥ > g⊥ ≈ 2.0 | Indicates a tetragonal or square-based geometry. mdpi.com |

| A∥ (Cu hyperfine) | 150-200 x 10⁻⁴ cm⁻¹ | Reflects the nature of the Cu-ligand bond. rsc.org | |

| UV-Vis Spectroscopy | d-d transition (λmax) | 600-800 nm | Relates to the crystal field splitting energy (Δ). bath.ac.uk |

| Charge Transfer (λmax) | 250-400 nm | Indicates electronic transitions between metal and ligand orbitals. libretexts.org |

Catalytic Applications of Metal-4-Formylpicolinate Complexes

The development of metal complexes for catalysis is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. cas.orgias.ac.in Complexes containing redox-active metals and versatile ligands are of particular interest for oxidation catalysis. scirp.orgmdpi.com The structural features of this compound make its metal complexes promising candidates for catalytic applications.

Research has shown that manganese(II) complexes of 5-formylpicolinic acid (an isomer and synonym often used for this compound) are effective catalysts for the oxidative degradation of organic pollutants. Specifically, a Mn(II)-5-FPA complex was found to activate peracetic acid (PAA), achieving a 95% degradation efficiency of pollutants within just 10 minutes. This high level of activity highlights the potential of such complexes in environmental remediation.

The catalytic cycle in such oxidation reactions often involves the metal center cycling between different oxidation states. ias.ac.in The ligand plays a crucial role in stabilizing these states and modulating the redox potential of the metal, thereby enhancing catalytic activity. mdpi.com The pyridine-carboxylate chelate of this compound provides a stable coordination environment that can support a catalytically active metal center.

Reported Catalytic Performance of a Mn(II)-4-Formylpicolinate System

The table below summarizes the reported catalytic efficiency of a manganese complex of this compound in an oxidation reaction.

| Catalyst System | Reaction Type | Oxidant | Substrate | Efficiency | Reaction Time |

|---|---|---|---|---|---|

| Mn(II)-5-Formylpicolinic acid | Oxidative Degradation | Peracetic Acid (PAA) | Organic Pollutants | 95% | 10 minutes |

Derivatives of 4 Formylpicolinic Acid: Synthesis, Structure Activity Relationship, and in Vitro Biological Research

Synthetic Strategies for Novel 4-Formylpicolinic Acid Derivatives

The synthesis of novel derivatives of this compound is a key area of research, driven by the quest for compounds with enhanced biological activity and tailored chemical properties. The strategic modification of this scaffold can be approached by altering the formyl group, the carboxylic acid moiety, or by functionalizing the pyridine (B92270) ring itself.

Modification at the Formyl Group

The formyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Condensation Reactions: The formyl group readily undergoes condensation reactions. For instance, Knoevenagel condensation can yield α,β-unsaturated carboxylic acids, which are valuable precursors for polymer synthesis. Schiff base formation is another common reaction, enabling the creation of a wide array of derivatives.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, forming 4-carboxypicolinic acid. Conversely, selective reduction of the formyl group to a hydroxymethyl group can be achieved using reagents like sodium borohydride, which typically does not affect the pyridine ring or the carboxylic acid.

Modification at the Carboxylic Acid Group

Esterification: The carboxylic acid can be converted to its corresponding ester through reactions with various alcohols. libretexts.orgmsu.edu This modification can alter the lipophilicity and pharmacokinetic properties of the resulting derivative. Acid-catalyzed esterification is a common method employed for this purpose. msu.edu

Amide Formation: Reaction of the carboxylic acid with amines leads to the formation of amides. libretexts.orguobasrah.edu.iq This transformation is significant as the amide bond is a key feature in many biologically active molecules. The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride, to facilitate amide bond formation. libretexts.org

Functionalization of the Pyridine Ring System

Introducing substituents onto the pyridine ring is a powerful strategy to modulate the electronic properties and biological activity of this compound derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is an efficient way to introduce a variety of substituents. digitellinc.comrsc.org Methods have been developed for the C-4 selective functionalization of pyridines. digitellinc.comnih.gov These reactions can be used to introduce alkyl and aryl groups, which can be crucial for the late-stage functionalization of biologically relevant compounds. rsc.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in creating new carbon-carbon bonds on the pyridine ring. For example, reactions with aryl halides can produce biaryl derivatives, which are important intermediates in pharmaceutical synthesis.

Exploration of Structural Modifications and Their Impact on Chemical Reactivity

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications at the formyl group, carboxylic acid, and the pyridine ring system can significantly alter the electrophilicity and nucleophilicity of the molecule, thereby influencing its reaction pathways.

The reactivity of carboxylic acid derivatives is largely determined by the nature of the substituent on the acyl group. libretexts.orglibretexts.org In general, the order of reactivity is acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This trend is explained by the basicity of the leaving group; weaker bases are better leaving groups, leading to higher reactivity. libretexts.org For example, a thioester is more reactive than an ester because a thiolate is a weaker base than an alkoxide. libretexts.org

Electron-donating or withdrawing groups on the pyridine ring can also modulate the reactivity of the formyl and carboxylic acid groups. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack.

The table below summarizes the relative reactivity of various carboxylic acid derivatives, which is a key consideration in the synthesis of new this compound analogs.

| Derivative Type | General Structure | Relative Reactivity |

| Acyl Halide | R-CO-X (X=Cl, Br) | Most Reactive |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Thioester | R-CO-SR' | High |

| Ester | R-CO-OR' | Moderate |

| Carboxylic Acid | R-CO-OH | Moderate |

| Amide | R-CO-NR'R'' | Least Reactive |

In Vitro Biological Activity Studies and Mechanistic Insights of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with in vitro studies providing crucial insights into their mechanisms of action.

Mechanistic Investigations of Biochemical Interactions (in vitro)

In vitro assays are fundamental to understanding how these derivatives interact with biological targets at a molecular level. These studies often involve examining the inhibition of specific enzymes or the interaction with receptors.

For example, derivatives of kynurenic acid, a related quinoline (B57606) carboxylic acid, have been synthesized and evaluated for their antagonist activity at excitatory amino acid receptors. nih.gov These studies revealed that substituents on the aromatic ring could confer selectivity for the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov A proposed model for binding includes hydrogen bond acceptance by the 4-oxo group, hydrogen bond donation by the 1-amino group, and a Coulombic attraction of the 2-carboxylate. nih.gov

Similarly, the biological activity of other carboxylic acid derivatives is often linked to their ability to interact with specific biological targets. For instance, some amino acid derivatives have shown inhibitory effects on digestive enzymes like pancreatic lipase (B570770) and α-amylase, suggesting potential as hypoglycemic and anti-obesity agents. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or mixed, can be elucidated through kinetic studies. nih.gov

The structural features of the derivatives play a critical role in their biological activity. For example, in a series of thiazolidine-4-carboxylic acid derivatives designed as influenza neuraminidase inhibitors, the potency was found to be dependent on the specific substitutions on the thiazolidine (B150603) ring. nih.gov The most potent compound in this series, while less potent than oseltamivir, provided a basis for the design of novel inhibitors. nih.gov

The following table presents examples of in vitro biological activities of various carboxylic acid derivatives, highlighting the relationship between their structure and function.

| Compound Class | Biological Target | In Vitro Activity | Reference |

| Kynurenic Acid Derivatives | Excitatory Amino Acid Receptors | Selective antagonism at the glycine site on the NMDA receptor. | nih.gov |

| Thiazolidine-4-carboxylic Acid Derivatives | Influenza Neuraminidase | Moderate inhibitory activity against influenza A neuraminidase. | nih.gov |

| Amino Acid Derivatives | Pancreatic Lipase, α-Amylase | Inhibition of digestive enzymes, suggesting anti-obesity and hypoglycemic potential. | nih.gov |

| Betulinic Acid Derivatives | HIV-1 Maturation | Potent inhibition of HIV-1 replication. | nih.gov |

| Uracil-based Benzoic Acid Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Nanomolar inhibition of DPP-4, with potential for type 2 diabetes treatment. | nih.gov |

Structure-Activity Relationship (SAR) Analysis in In Vitro Biological Systems

There is no specific information available in the reviewed literature regarding the structure-activity relationships of this compound derivatives.

Enzyme Inhibition Studies (in vitro)

Detailed in vitro enzyme inhibition studies for derivatives of this compound have not been reported in the available scientific literature. While other picolinic acid analogs have been identified as enzyme inhibitors, this specific information is lacking for the 4-formyl subclass. nih.govdovepress.comcdnsciencepub.com

Cellular Pathway Modulation in In Vitro Models

There is no available data from in vitro studies detailing how derivatives of this compound might modulate specific cellular pathways. Research on other picolinic acid derivatives suggests potential for such activity, but direct evidence for the 4-formyl derivatives is absent. pensoft.netresearchgate.netnih.gov

Advanced Research Applications and Future Perspectives of 4 Formylpicolinic Acid

4-Formylpicolinic Acid as a Building Block in Pharmaceutical Intermediate Synthesis

The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical intermediates that can be elaborated into complex molecular architectures. Picolinic acid and its derivatives are recognized for their significant physiological activity and are widely utilized in the pharmaceutical and agrochemical industries. google.com Specifically, derivatives of 2-picolinic acid serve as key intermediates in the production of various medications. google.com The presence of both an aldehyde and a carboxylic acid on the pyridine (B92270) ring of this compound provides two reactive sites for constructing more complex molecules, making it a valuable starting material for drug discovery programs. google.comgoogle.com

Role in Heterocyclic Drug Scaffold Construction

Heterocyclic compounds form the core structure of a vast number of approved drugs, with over half of all FDA-approved small-molecule drugs containing at least one azaheterocycle. researchgate.net The pyridine ring of this compound is itself a fundamental heterocycle. This existing scaffold can be chemically modified and expanded upon to generate more complex, polycyclic heterocyclic systems that are often sought after in medicinal chemistry. researchgate.net

The formyl and carboxylic acid groups on this compound can participate in a variety of cyclization reactions to build new rings onto the initial pyridine core. For instance, the formyl group can undergo condensation reactions with amines to form imines, which can then be involved in subsequent ring-closing steps. The carboxylic acid can be converted to an amide, which can also participate in intramolecular cyclizations. This versatility makes this compound a key component in the synthesis of novel heterocyclic scaffolds, which are then evaluated for biological activity against various disease targets. nih.gov Picolinic acid derivatives are also widely employed as pendant arms in ligands designed for metal ion complexation, which have potential biomedical applications such as in magnetic resonance imaging contrast agents and radiopharmaceuticals. nih.gov

Precursor for Bioactive Molecule Synthesis

A precursor in chemical synthesis is a compound that participates in a chemical reaction that produces another compound. Purines, for example, are significant pharmacophores that can be synthesized from various precursor molecules. rsc.org In a similar vein, this compound serves as a crucial precursor for the synthesis of a wide array of bioactive molecules. oist.jp Its derivatives are important building blocks for creating new chemical probes for biological research and molecules with therapeutic potential. oist.jp

The aldehyde functionality allows for reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the introduction of diverse substituents and the extension of carbon chains. The carboxylic acid group can be readily converted into esters, amides, or acid halides, facilitating coupling reactions with other molecules. For example, researchers have synthesized pyrazole-derived hydrazones with potent and specific antimicrobial activity against Acinetobacter baumannii starting from a formyl-functionalized aromatic acid. nih.gov This highlights how the formyl group can be transformed into a pharmacologically active hydrazone moiety. The dual reactivity of this compound allows for a modular approach to the synthesis of libraries of related compounds, which is a key strategy in modern drug discovery to explore structure-activity relationships. nih.gov

Contributions to Advanced Materials Science Research

The unique chemical structure of this compound and its derivatives makes them valuable components in the burgeoning field of materials science. These molecules are used as building blocks or linkers to create larger, functional materials with specific, tunable properties for a range of applications. bldpharm.combldpharm.com

Incorporation into Organic Frameworks (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers with highly ordered structures. wikipedia.orgwikipedia.org MOFs are formed by the coordination of metal ions or clusters with organic ligands, while COFs are constructed entirely from organic building blocks linked by strong covalent bonds. wikipedia.orgnih.gov The properties of these frameworks, such as pore size, surface area, and chemical functionality, can be precisely controlled by the choice of building blocks.

This compound and its derivatives are ideal candidates for use as organic linkers in the synthesis of both MOFs and COFs. bldpharm.com The carboxylate group can coordinate with metal centers to form the nodes of a MOF structure. wikipedia.orgnih.gov The presence of an additional functional group, the formyl group, allows for post-synthetic modification of the framework, where further chemical reactions can be carried out on the aldehyde to introduce new functionalities into the pores of the material. rsc.org In COF synthesis, both the carboxylic acid and the formyl group can participate in reversible bond formation reactions, such as imine or boronate ester formation, which are necessary to achieve the crystalline structure of the framework. wikipedia.orgresearchgate.net

Table 1: this compound Derivatives in Organic Frameworks

| Derivative Name | Framework Type | Role | Potential Application | Reference(s) |

| 6-Formylpicolinic acid | MOF/COF | Organic Linker | Gas storage, Catalysis, Sensing | |

| 6-Chloro-4-formylpicolinic acid | MOF/COF | Organic Linker/Monomer | Gas storage, Separation | bldpharm.com |

| 3-Formylpicolinic acid | Material Building Block | Precursor | Functional Materials | bldpharm.com |

Use in Functional Polymer Synthesis

Functional polymers are macromolecules that possess specific chemical or physical properties, such as catalytic activity, responsiveness to stimuli, or specific biomedical functions. nih.govrsc.org The synthesis of these materials often involves the polymerization of monomers that contain specific functional groups. There are several strategies for creating functional polymers, including the direct polymerization of functional monomers or the use of functional initiators. sigmaaldrich.com

This compound can serve as a functional monomer or a modifying agent in polymer synthesis. Its carboxylic acid and aldehyde groups provide reactive handles for incorporation into polymer chains via condensation polymerization or for grafting onto existing polymer backbones. nih.gov For example, the aldehyde can be used in multicomponent reactions, like the Biginelli reaction, which has been employed to create polymers with antioxidant and anticancer properties. nih.gov The rigid pyridine ring can also enhance the thermal properties, such as the glass transition temperature, of the resulting polymers.

Applications in Electronic Materials Development

Organic electronic materials are being extensively developed for use in applications such as organic light-emitting diodes (OLEDs), solar cells, and transistors. youtube.com The performance of these materials is highly dependent on their molecular structure, which influences properties like charge transport and light emission. youtube.com

Aromatic and heterocyclic compounds like this compound are fundamental building blocks for these materials. fusokk.co.jp The pyridine ring is an electron-deficient system that can be incorporated into larger conjugated molecules to tune their electronic properties. The formyl and carboxylic acid groups offer versatile points for chemical modification, allowing for the synthesis of complex molecules with tailored functionalities for electronic applications. For instance, these groups can be used to attach the molecule to surfaces or to other components in a device, or to modify the solubility and processing characteristics of the material. While direct applications of this compound itself in commercial electronic devices are not widely documented, its potential as a precursor for creating novel organic semiconductors and other functional electronic materials is an active area of research. youtube.com

Development of Analytical Methodologies for this compound and its Related Compounds

The accurate detection and quantification of this compound are essential for monitoring its synthesis, purity, and application in various research fields. The development of robust analytical methodologies relies on established chromatographic and spectroscopic techniques, which must be rigorously validated to ensure they are fit for their intended purpose.

Chromatographic Method Development (e.g., HPLC, GC)

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures, such as reaction media or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, each with distinct advantages. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing soluble, non-volatile compounds like this compound. chromatographytoday.com Reversed-phase HPLC is a primary mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. In this setup, this compound, being a polar molecule, would elute relatively quickly. The separation can be finely tuned by adjusting the mobile phase composition, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and by controlling the pH with additives like formic acid or phosphoric acid. researchgate.netaocs.org For instance, in the analysis of peptides captured by the related compound 6-formylpicolinic acid, HPLC is used to quantify unreacted peptides, demonstrating its utility for molecules with this core structure. biorxiv.org

Gas Chromatography (GC) offers high resolution and speed but requires the analyte to be volatile and thermally stable. chromatographytoday.com Direct analysis of this compound by GC is challenging due to its low volatility and the potential for the carboxylic acid group to decarboxylate at high temperatures. Therefore, a derivatization step is typically necessary to convert the analyte into a more volatile and stable form, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.net While this adds a step to sample preparation, it allows for highly efficient separation on capillary columns. chromatographytoday.comresearchgate.net

Table 1: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on polarity and interaction with stationary/mobile phases. chromatographytoday.com | Separation based on volatility and boiling point. chromatographytoday.com |

| Sample State | Soluble in a liquid mobile phase. chromatographytoday.com | Volatile or semi-volatile; requires thermal stability. chromatographytoday.com |

| Derivatization | Generally not required. | Often required to increase volatility (e.g., esterification). researchgate.net |

| Operating Temp. | Typically ambient. chromatographytoday.com | High temperatures required for volatilization. chromatographytoday.com |

| Typical Column | Shorter, wider packed columns (e.g., C18). chromatographytoday.comaocs.org | Long, thin capillary columns. chromatographytoday.com |

| Applications | Purity determination, quantification in reaction mixtures, analysis of captured biomolecules. biorxiv.orgescholarship.org | Analysis of volatile impurities, trace analysis after derivatization. researchgate.net |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for both identifying and quantifying this compound, often used as detectors following chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy: This is a common detection method coupled with HPLC. The pyridine ring and the formyl group in this compound contain chromophores that absorb light in the UV region. A UV-Vis detector measures this absorbance as the analyte elutes from the HPLC column, allowing for quantification by comparing the peak area to that of a known standard. The maximum absorption wavelength (λmax) would be determined by scanning a pure standard solution. researchgate.net

Mass Spectrometry (MS): When coupled with either GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides highly sensitive detection and definitive structural information. growingscience.comepa.gov MS ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio. This allows for the precise determination of the molecular weight of this compound and can provide structural fragments that confirm its identity, which is invaluable for distinguishing it from isomers or impurities. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of synthesized this compound. While not typically used for routine quantification, NMR is critical for confirming the chemical structure by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule, ensuring the correct isomer has been produced. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretching, the aldehyde C-H and C=O stretching, and the aromatic C=C and C-N stretching of the pyridine ring. researchgate.net

Table 2: Spectroscopic Methods for the Analysis of this compound

| Technique | Information Provided | Typical Application |

|---|---|---|

| UV-Vis Spectroscopy | Quantitative data based on light absorbance. researchgate.net | Used as a detector for HPLC. |

| Mass Spectrometry (MS) | Molecular weight and structural fragmentation patterns. aocs.orggrowingscience.com | High-sensitivity quantification and identification, coupled with GC or HPLC. epa.gov |

| NMR Spectroscopy | Detailed molecular structure and connectivity. nih.gov | Structural confirmation of synthesized standards. |

| IR Spectroscopy | Identification of functional groups. researchgate.net | Purity assessment and structural confirmation. |

Validation of Analytical Methods for Research Applications

To ensure that an analytical method provides reliable and accurate data, it must be validated for its intended use. europa.eu Method validation demonstrates that the procedure is suitable for providing useful analytical data. researchgate.net Key validation parameters are established by regulatory guidelines and are crucial for research applications. dcvmn.org

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from this compound and not from other components like impurities, degradation products, or synthetic precursors. europa.eu This is often demonstrated by analyzing spiked samples and showing that no interfering peaks are present at the retention time of the analyte. globalresearchonline.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by performing recovery studies on a sample spiked with a known amount of pure this compound. europa.euscielo.br

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. globalresearchonline.netscielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are critical for trace analysis and impurity testing.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. globalresearchonline.net

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Assessment Method |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. europa.eu | Analysis of blank, placebo, and spiked samples. |

| Linearity | Proportionality of the measured signal to the analyte concentration. globalresearchonline.net | Analysis of 5-6 standards across a range; evaluation of correlation coefficient (r²). |

| Accuracy | Closeness of the test results to the true value. europa.eu | Recovery studies on spiked samples; analysis of a reference standard. |

| Precision | Agreement among a series of measurements. globalresearchonline.net | Repeated analysis (e.g., n=6) of a homogeneous sample; calculation of %RSD. |

| LOQ | Lowest amount that can be quantified with acceptable accuracy and precision. researchgate.net | Signal-to-noise ratio (typically 10:1) or statistical calculation from linearity data. |

Future Research Directions and Potential Innovations for this compound

The bifunctional nature of this compound, featuring both a nucleophile-reactive aldehyde and a metal-coordinating/amide-forming carboxylic acid, positions it as a versatile building block for future scientific exploration.

Future Research Directions:

Novel Metal-Organic Frameworks (MOFs): Research into the synthesis of novel MOFs using this compound as an organic linker could yield materials with unique porous structures and properties. growingscience.com The formyl group could remain accessible within the framework pores, allowing for post-synthetic modification to tailor the MOF's properties for specific applications in gas storage, catalysis, or chemical sensing.

Advanced Drug Discovery: The picolinic acid scaffold is present in various biologically active molecules. Future work could involve using this compound to synthesize libraries of new derivatives through reactions targeting the formyl group (e.g., reductive amination, Wittig reactions). These libraries could be screened for a range of therapeutic activities, including potential antibacterial, antiviral, or immunomodulatory effects, similar to what has been explored for other picolinic acid derivatives. growingscience.com

Development of Chemosensors: The molecule's structure is suitable for designing fluorescent chemosensors. researchgate.net The pyridine nitrogen and carboxylic acid can act as a binding site for specific metal ions, while the formyl group can be chemically modified to tune the electronic properties of a conjugated system. Changes in fluorescence upon ion binding could enable sensitive and selective detection of environmentally or biologically important species.

Potential Innovations:

Innovations in Proteomics and Bioconjugation: Building on work with its isomer, 6-formylpicolinic acid, which is used for the N-terminal capture of peptides, this compound could be explored for similar applications. biorxiv.orgnih.gov Innovations could focus on developing new solid-phase capture resins or bioconjugation reagents with different reactivity, stability, or cleavage characteristics. The position of the formyl group at the 4-position may impart different steric or electronic properties that could be advantageous for specific applications in single-molecule proteomics or protein immobilization. nih.gov

Functionalized Polymers and Surfaces: this compound can be used as a monomer or grafting agent to introduce reactive aldehyde functionalities onto polymer backbones or surfaces. This would create active materials capable of covalently immobilizing proteins, enzymes, or other biomolecules through Schiff base formation, leading to the development of novel biosensors, biocatalytic reactors, or biocompatible coatings.

Q & A

Q. How can in situ monitoring techniques (e.g., ReactIR) enhance mechanistic understanding of this compound reactions?

- Methodology : Integrate ReactIR with stopped-flow systems to track transient intermediates. Compare time-resolved spectral data with microkinetic models. Report uncertainties arising from overlapping absorbances and propose deconvolution strategies .

Methodological Frameworks

- PICOT Alignment : For pharmacological studies, structure questions as:

"In [cell line/animal model], does this compound (intervention), compared to [control], alter [outcome, e.g., enzyme activity] within [timeframe]?" . - FINER Criteria : Ensure questions are Feasible (resource-aware), Novel (gap-focused), and Relevant (therapeutic/mechanistic impact) .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.